BGP-15 (CAS: 66611-37-8) is a highly water-soluble hydroxylamine derivative formulated as a dihydrochloride salt, functioning as a dual-action poly(ADP-ribose) polymerase (PARP) inhibitor and heat shock protein 72 (HSP72) co-inducer . Unlike typical lipophilic PARP inhibitors, BGP-15 exhibits exceptional aqueous solubility (up to 100 mg/mL in water), making it highly processable for direct saline or buffer-based formulations in laboratory workflows. Its primary procurement value lies in its ability to simultaneously block self-ADP-ribosylation of nuclear PARP (Ki = 57 µM) and accelerate HSF-1 activation, providing a unique mechanistic profile for in vivo models of metabolic syndrome, ischemia-reperfusion injury, and protein-conformational disorders where standard monotherapies fail.
Substituting BGP-15 with standard clinical PARP inhibitors (e.g., Olaparib) or conventional insulin sensitizers (e.g., Metformin) fundamentally alters experimental outcomes and formulation requirements. Standard PARP inhibitors lack the HSP72 co-induction mechanism necessary for broad cytoprotection and typically require complex organic solvent mixtures due to poor aqueous solubility, whereas BGP-15 dihydrochloride dissolves readily in aqueous media . Furthermore, substituting BGP-15 with its closest structural analog, Bimoclomol, shifts the kinetics of heat shock response; Bimoclomol prolongs HSF-1 DNA binding and delays attenuation, whereas BGP-15 transiently accelerates the initial activation phase without delaying attenuation [1]. Finally, in hyperinsulinemic euglycemic clamp models, classical sensitizers like Metformin yield quantitatively inferior insulin sensitization compared to optimal doses of BGP-15, making BGP-15 non-interchangeable for high-efficacy metabolic benchmarking [2].
BGP-15 is formulated as a dihydrochloride salt, granting it exceptional aqueous solubility compared to typical lipophilic PARP inhibitors. BGP-15 achieves solubility of 64 to 100 mg/mL in pure water and approximately 5 mg/mL in standard PBS (pH 7.2) . This allows for direct dissolution in aqueous buffers or saline for in vivo gavage or injection, eliminating the need for high-concentration DMSO or complex lipid-based excipients required by standard PARP inhibitors .
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 64 - 100 mg/mL in H2O; 5 mg/mL in PBS |
| Comparator Or Baseline | Standard PARP inhibitors (typically <0.1 mg/mL in H2O) |
| Quantified Difference | >600-fold higher aqueous solubility |
| Conditions | Room temperature dissolution in H2O and PBS (pH 7.2) |
High aqueous solubility drastically simplifies in vivo formulation workflows and reduces solvent-induced artifacts in sensitive biological assays.
In genetically insulin-resistant Goto-Kakizaki (GK) rats, BGP-15 demonstrates potent insulin-sensitizing effects that quantitatively outperform standard first-line therapies. At an optimal dose of 20 mg/kg, BGP-15 increased the glucose infusion rate (insulin sensitivity) by 71% compared to the control group [1]. In direct comparative studies, BGP-15 produced significantly better insulin sensitization results than Metformin and matched the efficacy of Rosiglitazone, without relying on the same mechanistic pathways[2].
| Evidence Dimension | Increase in Insulin Sensitivity (Glucose Infusion Rate) |
| Target Compound Data | 71% increase (at 20 mg/kg dose) |
| Comparator Or Baseline | Metformin (Significantly lower efficacy in matched models) |
| Quantified Difference | BGP-15 statistically outperformed Metformin (p=0.025 in comparative models) |
| Conditions | Hyperinsulinemic euglycemic glucose clamp in Goto-Kakizaki rats and cholesterol-fed rabbits |
Provides a high-efficacy, non-standard mechanistic control for researchers developing novel metabolic syndrome therapeutics where Metformin provides insufficient baseline sensitization.
While BGP-15 is structurally related to the hydroxylamine derivative Bimoclomol, it exhibits distinct transcriptional kinetics. Bimoclomol enhances the heat shock response (HSR) by delaying HSF-1 attenuation. In contrast, BGP-15 accelerates the activation phase of the HSF-1 cycle. During heat exposure, BGP-15 co-induces the expression of HSPA1A/B (Hsp70) and DNAJB1 (Hsp40) mRNA, resulting in at least a 20% increase in mRNA levels within 90 minutes, but allows HSF-1 binding to reduce by 50% at 90 minutes compared to heat shock alone, indicating rapid, transient activation rather than delayed attenuation [1].
| Evidence Dimension | Mechanism of HSF-1 Enhancement |
| Target Compound Data | Accelerates initial activation (>20% mRNA increase at 90 min) with normal/rapid attenuation |
| Comparator Or Baseline | Bimoclomol (Delays HSF-1 attenuation) |
| Quantified Difference | 50% reduction in HSF-1 binding at 90 min for BGP-15 vs prolonged binding for Bimoclomol |
| Conditions | MEFs treated with 10 μM drug for 1 h at 37 °C followed by 42 °C heat shock |
Crucial for experimental designs requiring rapid, transient chaperone co-induction without permanently altering the natural attenuation phase of the cellular stress response.
BGP-15 provides quantifiable inhibition of poly(ADP-ribose) polymerase (PARP), a feature absent in pure HSP co-inducers. In perfused heart models and isolated enzyme assays, BGP-15 blocks the self-ADP-ribosylation of nuclear PARP with an IC50 of 120 μM and a Ki of 57 μM . This dual functionality (PARP inhibition + HSP induction) directly reduces reactive oxygen species (ROS) levels, lipid peroxidation, and single-strand DNA breaks during stress .
| Evidence Dimension | PARP Inhibition Affinity |
| Target Compound Data | IC50 = 120 μM, Ki = 57 μM |
| Comparator Or Baseline | Pure HSP inducers (e.g., Geranylgeranylacetone) (No PARP affinity) |
| Quantified Difference | Specific micromolar affinity for PARP-1 absent in pure chaperone inducers |
| Conditions | In vitro enzymatic assays and perfused heart models |
Allows researchers to calculate precise dosing for dual-pathway cytoprotection assays where simultaneous PARP blockade and chaperone induction are required.
Because BGP-15 significantly outperforms Metformin in genetically insulin-resistant models (e.g., GK rats) and features excellent aqueous solubility, it is the ideal positive control or experimental therapeutic for hyperinsulinemic euglycemic clamp studies. Its ability to be formulated in simple saline avoids the confounding metabolic effects of complex lipid vehicles [1].
Due to its rapid acceleration of HSF-1 activation—unlike Bimoclomol, which delays attenuation—BGP-15 is perfectly suited for acute stress models such as Langendorff perfused heart preparations or retinal ischemia assays. Its dual action of transient HSP72 co-induction and PARP inhibition (Ki = 57 μM) provides superior cytoprotection against reperfusion-induced ROS generation [2].
In models of muscular dystrophy or familial dysautonomia, standard PARP inhibitors lack the necessary chaperone-inducing capabilities. BGP-15 is specifically utilized here because it simultaneously inhibits PARP-mediated cell death and drives Hsp70/Hsp110 expression, protecting against myosin post-translational modifications and improving mitochondrial function .
Acute Toxic